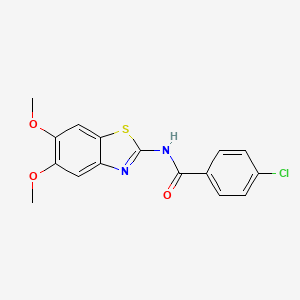

4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

説明

特性

IUPAC Name |

4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAMYICSFHZDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 5,6-dimethoxy-2-aminobenzothiazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

作用機序

The mechanism of action of 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, resulting in anti-inflammatory or antimicrobial effects.

類似化合物との比較

N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

- Structural Differences : 2-BTBA lacks methoxy and chloro substituents, while 2-BTFBA introduces a 2-fluoro group on the benzamide ring ().

- Crystal Packing :

- 2-BTBA: Lattice parameters a = 5.9479(5) Å, b = 16.8568(12) Å, c = 11.9366(10) Å, Volume = 1169.13(16) ų.

- 2-BTFBA: Reduced a-axis (5.2216(2) Å) and increased b-axis (20.2593(9) Å) due to fluorine’s steric and electronic effects.

2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

- Structural Differences : Features a nitro group (strong electron-withdrawing) at position 4 and a methyl group on the benzothiazole ().

- Activity : Nitro groups often enhance reactivity in catalytic applications (e.g., Suzuki coupling; ), whereas methoxy groups in the target compound may reduce electrophilicity but improve solubility.

Thiazole vs. Benzothiazole Derivatives

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Core Difference : Thiazole (5-membered ring) vs. benzothiazole (6-membered fused ring).

- Biological Relevance : The thiazole derivative inhibits PFOR enzymes via amide anion interactions (). Benzothiazoles, with extended conjugation, may exhibit stronger π-π stacking in protein binding.

Substituted Benzamides in Catalysis and Bioactivity

Benzoylthiurea Ligands (L1, L2, L3)

4-Chloro-N-(dibenzylcarbamothioyl)benzamide Metal Complexes

- Bioactivity : Pd(II) and Pt(II) complexes show antimicrobial activity (). The 5,6-dimethoxy groups in the target compound could improve membrane penetration, increasing potency compared to carbamothioyl derivatives.

Agrochemicially Relevant Benzamides

Zarilamid (4-Chloro-N-(cyanoethoxymethyl)benzamide)

- Application : Pesticide ().

- Comparison: The target compound’s benzothiazole moiety may confer resistance to metabolic degradation compared to zarilamid’s cyanoethoxymethyl group.

Comparative Data Table

Key Research Findings and Implications

- Crystallography : Methoxy groups in benzothiazoles reduce symmetry, leading to distinct lattice parameters (e.g., vs. ).

- Electronic Effects : Chloro and methoxy substituents balance electron withdrawal/donation, optimizing solubility and target binding ().

- Biological Activity : Benzothiazoles with dimethoxy groups may outperform simpler thiazoles in antimicrobial assays due to enhanced aromatic interactions ().

生物活性

4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative notable for its unique structural features, including a chloro group and two methoxy groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory research.

Chemical Structure

The compound can be represented by the following structural formula:

Structural Features

- Benzothiazole Ring : A fused benzene and thiazole ring structure contributes to its biological activity.

- Chloro and Methoxy Substituents : These functional groups enhance solubility and reactivity, influencing the compound's pharmacological properties.

Synthesis

The synthesis of 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 5,6-dimethoxy-2-aminobenzothiazole. The reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide have demonstrated significant inhibition of cancer cell proliferation across various lines, including A431 and A549 cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1 | Induces apoptosis and cell cycle arrest |

| B7 | A549 | 2 | Inhibits IL-6 and TNF-α production |

These findings suggest that modifications to the benzothiazole scaffold can enhance anticancer activity by targeting specific cellular pathways.

Anti-inflammatory Activity

Benzothiazole derivatives also exhibit anti-inflammatory properties. They have been shown to reduce cytokine levels such as IL-6 and TNF-α, which are critical in inflammatory responses . The presence of methoxy groups may play a role in modulating these effects.

Case Studies

- In Vitro Studies : In a study evaluating various benzothiazole derivatives, it was found that those with similar structural features to 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

- Structure-Activity Relationship (SAR) : Research has indicated that the positioning of chloro and methoxy groups significantly affects biological activity. Compounds with para-substituted chloro groups often exhibit enhanced anticancer properties compared to their ortho or meta counterparts .

Q & A

Q. What are the common synthetic routes for 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide, and what are the key reaction conditions?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzoyl chlorides with 5,6-dimethoxy-1,3-benzothiazol-2-amine. Key steps include:

- Acylation : Reacting 5-chloro-2-methoxybenzoyl chloride with the benzothiazole amine in pyridine or DMF under reflux conditions .

- Solvent Optimization : Dichloromethane or dimethylformamide (DMF) is used to enhance solubility and reaction efficiency.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol is employed to isolate the product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Critical spectroscopic methods include:

- NMR : H and C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzothiazole ring at δ 6.9–7.5 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm confirm the amide C=O stretch, while bands at 1250–1100 cm indicate C-O (methoxy) and C-S (benzothiazole) vibrations .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 378.8 for [M+H]) validate molecular weight .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often involves:

- In vitro cytotoxicity : Testing against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays to determine IC values .

- Antimicrobial studies : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess inhibition zones .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases to identify potential biochemical interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Key strategies include:

- Catalyst Screening : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .

- Temperature Control : Maintaining 60–80°C during acylation to minimize side products .

- Real-Time Monitoring : Using HPLC or TLC to track reaction progress and adjust conditions dynamically .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability .

- Solubility Issues : Use DMSO/cosolvent systems to ensure consistent compound dissolution across assays .

- Follow-Up Studies : Validate results with orthogonal assays (e.g., SPR for binding affinity if enzyme inhibition data conflicts) .

Q. What mechanistic studies are recommended to elucidate its biological activity?

Advanced approaches include:

- Molecular Docking : Simulate interactions with targets like EGFR or tubulin using AutoDock Vina to predict binding modes .

- Kinetic Analysis : Measure values via Lineweaver-Burk plots for enzyme inhibition studies .

- Pathway Analysis : RNA sequencing or Western blotting to identify downstream effects (e.g., apoptosis markers like caspase-3) .

Methodological Notes

- Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX programs ) is recommended.

- Data Reproducibility : Always cross-validate biological results with at least two independent assays (e.g., MTT and colony formation for cytotoxicity) .

- Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。